7-Azaspiro[3.5]nonane-7-carbonyl chloride
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Description
7-Azaspiro[3.5]nonane-7-carbonyl chloride is a chemical compound with the CAS Number: 1935478-27-5 . It has a molecular weight of 187.67 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H14ClNO/c10-8(12)11-6-4-9(5-7-11)2-1-3-9/h1-7H2
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound has a molecular weight of 187.67 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
One significant application of 7-Azaspiro[3.5]nonane derivatives lies in the field of organic synthesis. For instance, the development of novel methodologies for the synthesis of spirocyclic compounds, which are crucial for pharmaceuticals and agrochemicals, often involves 7-Azaspiro[3.5]nonane scaffolds. The one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones showcases the compound's utility in generating complex molecular architectures. This method leverages Mn(III)-based oxidation, indicating the compound's role in facilitating efficient and selective synthetic pathways (Huynh, Nguyen, & Nishino, 2017).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, 7-Azaspiro[3.5]nonane derivatives are explored for their potential biological activities. A notable example is their evaluation as GPR119 agonists, where modifications to the 7-Azaspiro[3.5]nonane structure led to compounds with desirable pharmacokinetic profiles and glucose-lowering effects in diabetic rats (Matsuda et al., 2018). This highlights the compound's relevance in developing new therapeutic agents for metabolic disorders.
Mechanistic Studies and Computational Chemistry
Mechanistic studies and computational chemistry also benefit from the exploration of 7-Azaspiro[3.5]nonane derivatives. Research into the sequential generation and cyclization of N-alkoxyaminyl radicals to produce 1-azaspiro[4.4]nonane provides insights into reaction dynamics and the stability of radical species. These studies are crucial for designing novel synthetic strategies and understanding the fundamental principles of organic chemistry (Bejarano et al., 2022).
Materials Science and Novel Applications
The synthesis of spirocyclic compounds like 7-Azaspiro[3.5]nonane derivatives finds applications in materials science, where these structures can impart unique properties to polymers and other materials. The diversity-oriented synthesis of azaspirocycles, for instance, highlights the potential of these compounds in generating new materials with tailored properties for various industrial applications (Wipf, Stephenson, & Walczak, 2004).
Properties
IUPAC Name |
7-azaspiro[3.5]nonane-7-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO/c10-8(12)11-6-4-9(5-7-11)2-1-3-9/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPNSBOPZVTDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN(CC2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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